molecular formula C16H22O2 B14523963 2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol CAS No. 62566-42-1

2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol

Cat. No.: B14523963
CAS No.: 62566-42-1
M. Wt: 246.34 g/mol
InChI Key: ULTCDSRRWXLBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol is a chemical compound characterized by the presence of two 3-methylbut-2-en-1-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol typically involves the alkylation of a benzene derivative with 3-methylbut-2-en-1-yl groups. One common method is the Friedel-Crafts alkylation, where a benzene ring is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to achieve high purity and yield. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the alkyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzene ring or the alkyl chains .

Scientific Research Applications

2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The alkyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate signaling pathways, enzyme activities, and gene expression, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3,5-triol: Similar structure but with an additional hydroxyl group at position 5.

    3-Methylbut-2-en-1-ylbenzene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    1-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)ethan-1-one:

Uniqueness

2,4-Bis(3-methylbut-2-en-1-yl)benzene-1,3-diol is unique due to the presence of both hydroxyl and alkyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62566-42-1

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2,4-bis(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C16H22O2/c1-11(2)5-7-13-8-10-15(17)14(16(13)18)9-6-12(3)4/h5-6,8,10,17-18H,7,9H2,1-4H3

InChI Key

ULTCDSRRWXLBOI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1)O)CC=C(C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.